Succinylmonocholine iodide
Overview
Description
Synthesis Analysis
The synthesis of succinylmonocholine iodide, along with its analogs and derivatives, often involves complex chemical processes. For instance, the synthesis and characterization of succinylcholine and succinylmonocholine isotopologues have been described, utilizing methods such as nuclear magnetic resonance (NMR) spectroscopy, fast atom bombardment mass spectroscopy (FAB-MS), and high-performance liquid chromatography/tandem mass spectrometry (HPLC-MS/MS) for analysis (Kuepper, Musshoff, & Madea, 2007).
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been extensively studied. X-ray crystallographic analysis, for example, has been employed to determine the structures of related compounds, providing insights into their conformation and molecular interactions (Sharutin et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving this compound can be complex and varied. Research has explored the hydrolysis of this compound in comparison to succinyldicholine, revealing differences in hydrolysis rates and the effects on neuromuscular transmission (Foldes, 1953). These studies contribute to understanding the chemical behavior and properties of this compound in biological contexts.
Physical Properties Analysis
The physical properties of this compound, such as stability, solubility, and crystalline structure, are crucial for its application in various fields. The synthesis and analysis of related compounds provide valuable information on these properties, which is essential for their practical use and handling (Merritt et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, formation of derivatives, and interaction with biological molecules, are key areas of study. Research into the synthesis of derivatives and their characterization through techniques like NMR and mass spectrometry helps in elucidating these chemical properties and their implications for scientific and medical applications (Kuepper, Musshoff, & Madea, 2007).
Scientific Research Applications
Synthesis and Characterization
Succinylmonocholine iodide (SMC) has been the subject of research due to its role as a breakdown product of succinylcholine (SUX), a muscle relaxant. Research has focused on the synthesis and characterization of deuterated analogs of SMC for mass spectrometric analyses. This is crucial in clinical and forensic settings to quantify SUX and SMC in biological matrices. The tailored synthesis of SUX-d18 and SMC-d3 offers the possibility to simultaneously quantify SUX and SMC using isotope dilution mass spectrometry, which is significant for both clinical and forensic applications (Kuepper, Musshoff, & Madea, 2007).
Photodynamic Therapy
SMC has been employed in the development of advanced therapies. In one study, IR780 iodide, a near-infrared dye, was loaded into micelles for breast cancer photodynamic therapy. The micelles encapsulated IR780 with high efficiency, demonstrating potential as a therapeutic and diagnostic tool for cancer treatment (Pais-Silva, Melo-Diogo, & Correia, 2017).
Nuclear Medicine
In nuclear medicine, the role of iodide, including compounds like SMC, has been a key area of research. The sodium/iodide symporter (NIS) facilitates iodide uptake in thyroid cells, leading to various applications in thyroid cancer diagnosis and treatment. Understanding the behavior of iodide in the body has implications for the development of new diagnostic and therapeutic strategies in nuclear medicine (Youn, Jeong, & Chung, 2010).
Iodine Analysis in Complex Matrices
Research has also focused on the quantification of iodine in complex matrices, which is crucial for understanding the biogeochemical cycling of iodine and its environmental impact. This includes developing methods for the reliable and inexpensive detection of iodine, essential for both epidemiological studies and environmental monitoring (Shelor & Dasgupta, 2011).
Energy-Metabolic Composition
Studies on iodine-iodide complexes, incorporating compounds like SMC, have examined their effects on energy metabolism, particularly in animal health. Research in this area aims at developing compositions that can effectively normalize pathological biochemical processes and activate energy metabolism (Evglevskiy, Shvets, & Mikhaleva, 2021).
Iodide Uptake and Transport in Cells
Investigations into the transposition of the thyroid iodide uptake system into nonthyroid tumor cells have been conducted to enhance radioiodine therapy for nonthyroid cancers. This involves gene transfers to facilitate iodide uptake and organification in target cells, which could potentially improve the efficacy of radioiodine therapy (Boland et al., 2002).
Mechanism of Action
Target of Action
Succinylmonocholine iodide, also known as succinylcholine, primarily targets the post-synaptic cholinergic receptors found on motor endplates . These receptors play a crucial role in muscle contraction and relaxation.
Mode of Action
This compound is a depolarizing neuromuscular blocker . It binds to the post-synaptic cholinergic receptors, inducing a prolonged period of membrane depolarization . This interaction results in transient fasciculations followed by skeletal muscle paralysis .
Biochemical Pathways
This compound is metabolized through hydrolysis by cholinesterases, specifically pseudocholinesterase or acylcholine acyl hydrolase, in the plasma and liver . This metabolism yields inactive products, terminating the pharmacological action .
Pharmacokinetics
The onset of this compound’s neuromuscular blockade takes effect within 60 seconds of intravenous administration and lasts between four to six minutes . Its rapid onset and offset make it particularly useful in the setting of short medical procedures requiring brief periods of muscle relaxation . The plasma pharmacokinetics of this compound were investigated in anesthetized patients, with terminal half-lives of 1—3 hours indicating a detection interval of 8–24 hours for this compound in plasma .
Result of Action
The primary result of this compound’s action is muscle relaxation . By binding to cholinergic receptors and inducing membrane depolarization, it causes muscle paralysis, which is beneficial during surgical procedures, intubation, and mechanical ventilation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of an atypical pseudocholinesterase, which hydrolyses this compound at greatly reduced rates, can lead to prolonged muscle relaxation and apnoea . This abnormal pseudocholinesterase is genetically determined and varies among different populations .
properties
IUPAC Name |
2-(3-carboxypropanoyloxy)ethyl-trimethylazanium;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.HI/c1-10(2,3)6-7-14-9(13)5-4-8(11)12;/h4-7H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJSYFCOIPGPHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)CCC(=O)O.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18INO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5518-77-4 (Parent) | |
Record name | Succinylmonocholine iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
331.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14720-92-4 | |
Record name | Succinylmonocholine iodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SUCCINYLMONOCHOLINE IODIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U09B5BGWB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the rate of Succinylmonocholine iodide hydrolysis compare to Succinyldicholine dichloride?
A: Research indicates that this compound is hydrolyzed at a significantly slower rate than Succinyldicholine dichloride in normal human plasma. Specifically, it has been observed to be approximately 8 times slower. This difference in hydrolysis rate is even more pronounced in heat-inactivated plasma, where the hydrolysis of this compound is negligible within a 2-hour observation period. []
Q2: How does the neuromuscular activity of this compound compare to Succinyldicholine dichloride in animal models?
A: Studies in cats have demonstrated that this compound, in doses ranging from 1.0 to 2.5 mg/kg, effectively inhibits neuromuscular transmission in the sciatic-gastrocnemius preparation. [] Further research in various animal models, including mice and rabbits, revealed that the neuromuscular activity of SMC-I, when compared on a molar basis, ranges from 1/24 to 1/62 of the potency observed with SDC-C12. [] This finding suggests that SMC-I exhibits significantly lower potency compared to SDC in inducing neuromuscular blockade.
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